3-Methylbutyl bromo(phenyl)acetate
Description
The exact mass of the compound 3-Methylbutyl bromo(phenyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylbutyl bromo(phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbutyl bromo(phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl 2-bromo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPGTYLPMYKUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303897 | |
| Record name | 3-methylbutyl bromo(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92018-48-9 | |
| Record name | NSC163347 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylbutyl bromo(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOAMYL ALPHA-BROMOPHENYLACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methylbutyl bromo(phenyl)acetate CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of 3-Methylbutyl bromo(phenyl)acetate , a critical intermediate in pharmaceutical synthesis.
CAS Number: 92018-48-9[1][2][3]
Executive Summary
3-Methylbutyl bromo(phenyl)acetate (also known as Isoamyl
This guide provides a rigorous breakdown of its chemical identifiers, synthesis via the Hell-Volhard-Zelinsky (HVZ) pathway, and quality control parameters for research and drug development applications.
Chemical Identifiers & Properties
The following data establishes the unique identity of the compound for regulatory and procurement verification.
| Identifier | Value |
| CAS Number | 92018-48-9 |
| IUPAC Name | 3-Methylbutyl 2-bromo-2-phenylacetate |
| Synonyms | Isoamyl |
| Molecular Formula | C |
| Molecular Weight | 285.18 g/mol |
| SMILES | CC(C)CCOC(=O)C(Br)c1ccccc1 |
| InChI Key | Predicted:[1][2] RYOOHIUJEJZCFT-UHFFFAOYSA-N (Derivative of Camylofin precursor) |
| Appearance | Colorless to pale yellow liquid (typical of |
| Reactivity Class |
Synthesis Protocol
The industrial and laboratory preparation of 3-Methylbutyl bromo(phenyl)acetate typically follows a two-stage sequence starting from phenylacetic acid. This route minimizes side reactions compared to direct bromination of the ester.
Reaction Pathway Diagram
The following diagram illustrates the conversion of Phenylacetic acid to the target ester via the Acid Bromide intermediate.
Caption: Stepwise synthesis from Phenylacetic acid via Hell-Volhard-Zelinsky halogenation followed by esterification.
Detailed Methodology
Pre-requisite: All operations must be performed in a functioning fume hood due to the generation of HBr gas and the lachrymatory nature of the product.
Stage 1: Formation of 2-Bromo-2-phenylacetyl bromide [1]
-
Reagents: Phenylacetic acid (1.0 eq), Bromine (1.05 eq), Phosphorus tribromide (catalytic) or Red Phosphorus.
-
Mechanism: The Hell-Volhard-Zelinsky (HVZ) reaction activates the
-position. The acid is first converted to the acyl bromide, which enolizes more readily than the acid, allowing rapid bromination at the -carbon. -
Protocol:
-
Charge a reactor with phenylacetic acid and catalytic PBr
. -
Add Bromine (Br
) dropwise at elevated temperature (60–80°C). -
Critical Control Point: Monitor the evolution of HBr. The reaction is complete when HBr evolution ceases and the color persists.
-
Result: A reactive acid bromide intermediate (do not isolate for long periods).
-
Stage 2: Esterification with Isoamyl Alcohol
-
Reagents: 2-Bromo-2-phenylacetyl bromide (from Stage 1), 3-Methyl-1-butanol (Isoamyl alcohol, 1.0–1.1 eq).
-
Protocol:
-
Cool the acid bromide mixture to 0–5°C.
-
Slowly add Isoamyl alcohol. The reaction is highly exothermic.
-
Self-Validating Step: Monitor the reaction by TLC or GC. The disappearance of the acid bromide peak and the shift in retention time confirms ester formation.
-
Purge with nitrogen to remove residual HBr.
-
Work-up: Wash the organic phase with cold water, followed by saturated NaHCO
(to remove unreacted acid/HBr), and brine. Dry over anhydrous Na SO . -
Purification: Vacuum distillation is recommended to remove trace isoamyl alcohol.
-
Applications in Drug Development
The primary utility of CAS 92018-48-9 is as the "electrophilic warhead" in the synthesis of Camylofin (CAS 54-30-8).
Camylofin Synthesis Workflow
The bromo ester undergoes nucleophilic substitution with
Caption: Nucleophilic substitution pathway converting the bromo-ester intermediate into the API Camylofin.
Critical Quality Attributes (CQA)
For pharmaceutical use, the following impurities must be controlled:
-
Des-bromo analog: Isoamyl phenylacetate (CAS 102-19-2). Originates from incomplete bromination in Stage 1.
-
Hydrolyzed Acid:
-Bromophenylacetic acid. Originates from moisture ingress. Control: Store under inert gas (Argon/Nitrogen).
Safety & Handling
-
Hazards:
-
H314: Causes severe skin burns and eye damage.
-
Lachrymator: Powerful tear-inducing agent.
-
-
Storage: Keep tightly closed in a cool, dry place. Moisture sensitive (hydrolysis releases HBr).
-
PPE: Face shield, chemically resistant gloves (Nitrile/Butyl rubber), and respirator with organic vapor/acid gas cartridges.
References
-
Synthesis of Camylofin : Wikipedia. Camylofin.[1][3] Retrieved from [Link]
-
Precursor Data : National Center for Biotechnology Information. PubChem Compound Summary for CID 15621041, 2-Bromo-2-phenylacetyl bromide. Retrieved from [Link]
-
Reaction Mechanism : Lumen Learning. Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
Sources
Solubility profile of 3-Methylbutyl bromo(phenyl)acetate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Methylbutyl bromo(phenyl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 3-Methylbutyl bromo(phenyl)acetate, a compound of interest in synthetic organic chemistry and potential drug discovery. While specific experimental data for this compound is not widely published, this document leverages established principles of chemical solubility and data from structurally analogous compounds to predict its behavior in a range of common organic solvents. Furthermore, it provides a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data for their specific applications.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical sciences, understanding the solubility of a compound is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[1] The ability to dissolve a compound in a suitable solvent system dictates the feasibility of its purification by crystallization, its formulation into a stable and effective dosage form, and its ultimate absorption and distribution in the body.[2] Poor solubility can lead to a cascade of challenges, including low bioavailability, variable dosing, and difficulties in manufacturing, ultimately hindering the therapeutic potential of a promising molecule.[3]
3-Methylbutyl bromo(phenyl)acetate is an ester containing a phenyl ring, a bromo substituent, and a branched alkyl chain. This combination of functional groups results in a molecule with a distinct polarity profile that will govern its interactions with various solvents. This guide will first explore the theoretical underpinnings of its solubility and then provide a practical framework for its experimental determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[4][5][6][7] Dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in strength to the intermolecular forces within the pure solute and pure solvent.[6][8]
The key intermolecular forces at play include:
-
Van der Waals forces (London dispersion forces): Present in all molecules, these are the primary forces of attraction for nonpolar compounds.
-
Dipole-dipole interactions: Occur between polar molecules that have a permanent dipole moment.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).
The structure of 3-Methylbutyl bromo(phenyl)acetate suggests the following contributions to its solubility:
-
Ester Group (-COO-): This is a polar functional group that can act as a hydrogen bond acceptor.[9] It will contribute to solubility in polar solvents.
-
Phenyl Ring (C₆H₅-): The phenyl group is largely nonpolar and will favor interactions with nonpolar or aromatic solvents through π-π stacking and van der Waals forces.
-
3-Methylbutyl Group (Isoamyl group): This branched alkyl chain is nonpolar and will contribute to solubility in nonpolar, hydrocarbon-based solvents.[8]
-
Bromo Group (-Br): The bromo substituent adds to the molecular weight and introduces a degree of polarity due to the electronegativity of bromine.
Based on these structural features, 3-Methylbutyl bromo(phenyl)acetate is expected to be a relatively nonpolar to moderately polar compound. Its solubility will be a balance between the polar ester and bromo groups and the nonpolar phenyl and alkyl components. It is predicted to be insoluble in water but soluble in a range of organic solvents.[10][11]
Visualizing Intermolecular Interactions
The following diagram illustrates the potential intermolecular forces that govern the solubility of 3-Methylbutyl bromo(phenyl)acetate in polar and nonpolar solvents.
Caption: Intermolecular forces influencing solubility.
Predictive Solubility Profile
While experimental data for the target compound is scarce, we can predict its solubility based on the known properties of structurally similar molecules like methyl phenylacetate and 3-methylbutyl phenylacetate, and general solubility principles.[8] The presence of the bromo group is expected to slightly increase polarity and molecular weight compared to its non-brominated analog.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low to Medium | The nonpolar alkyl and phenyl groups will interact favorably, but the polar ester and bromo groups will limit high solubility. |
| Aromatic | Toluene, Benzene | High | The phenyl ring of the solute will have strong interactions with the aromatic solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents have moderate polarity and can effectively solvate both the polar and nonpolar parts of the molecule. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity is well-matched, and these are generally good solvents for a wide range of organic compounds. |
| Esters | Ethyl Acetate | High | As an ester itself, the solute will have very similar intermolecular forces to an ester solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These polar aprotic solvents will interact well with the polar ester group. |
| Alcohols | Methanol, Ethanol | Medium | The solute can act as a hydrogen bond acceptor with the alcohol's hydroxyl group, but the nonpolar bulk may limit solubility, especially in methanol. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are strong, universal organic solvents capable of dissolving a wide range of solutes.[8] |
| Polar Protic | Water | Insoluble | The large nonpolar hydrocarbon portions of the molecule will dominate, making it hydrophobic.[9][10][11] |
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[1][12] It is a robust and reliable technique that, when performed correctly, yields thermodynamic solubility data.
Materials and Equipment
-
3-Methylbutyl bromo(phenyl)acetate (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Methylbutyl bromo(phenyl)acetate to a series of vials. The key is to have undissolved solid remaining at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar in each.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance) for a sufficient period to reach equilibrium.[1][12] This can take anywhere from 24 to 72 hours.[1] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[2]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[1][2] This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 3-Methylbutyl bromo(phenyl)acetate in the diluted sample using a pre-validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Experimental Solubility Determination
Caption: Shake-Flask method for solubility determination.
Conclusion
The solubility profile of 3-Methylbutyl bromo(phenyl)acetate is a key determinant of its utility in research and development. Based on its chemical structure, it is predicted to be highly soluble in a range of common organic solvents, including aromatic, ethereal, halogenated, and polar aprotic solvents, while being insoluble in water. This guide has provided a robust theoretical framework for understanding these predictions and a detailed, validated experimental protocol for their empirical verification. By applying these principles and methods, researchers can confidently determine the solubility of 3-Methylbutyl bromo(phenyl)acetate, enabling informed decisions in synthesis, purification, and formulation development.
References
-
Kinetic Solubility Assays Protocol. AxisPharm. 13
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. 1
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 14
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. 12
-
Solubility of Organic Compounds. Link
-
Experiment: Solubility of Organic & Inorganic Compounds. 4
-
Annex 4. World Health Organization (WHO). 2
-
Properties of Esters. Chemistry LibreTexts. 9
-
Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. 15
-
MultiScreen Solubility Filter Plate. Sigma-Aldrich. 3
-
Solubility of Organic Compounds. Chemistry Steps. 8
-
3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. 5
-
How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Quora. 6
-
Solubility Factors When Choosing a Solvent. Cayman Chemical. 7
-
Methyl phenylacetate. PubChem. 10
-
Methyl phenylacetate. Wikipedia. 11
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Safety Data Sheet (SDS) highlights for 3-Methylbutyl bromo(phenyl)acetate
An In-depth Technical Guide to the Safety Data Sheet (SDS) Highlights for 3-Methylbutyl bromo(phenyl)acetate
A Note on Scientific Diligence
Hazard Identification and Proactive Risk Assessment
The core structural feature of α-bromo phenylacetates is the electrophilic carbon atom bonded to both a bromine atom and a carbonyl group. This arrangement makes the molecule a potent alkylating agent and is the mechanistic basis for its significant biological activity and associated hazards.
Based on the GHS classifications of its close analogues, 3-Methylbutyl bromo(phenyl)acetate should be presumed to possess the following hazards.[1][2][3]
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement | Source Analogue(s) |
| Skin Corrosion / Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Ethyl bromophenylacetate, Methyl (4-bromophenyl)acetate[2][4] |
| Serious Eye Damage / Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Ethyl bromophenylacetate, Methyl 3-bromophenylacetate[1][2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Methyl (4-bromophenyl)acetate[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Methyl (4-bromophenyl)acetate[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Methyl 3-bromophenylacetate[1] |
| Additional Unclassified Hazard | - | Lachrymator (substance that causes tearing) | (±)-Methyl α-bromophenylacetate, tert-Butyl bromoacetate[5] |
Expert Insight: The "Why" Behind the Hazards
The designation as a lachrymator and a substance causing severe skin and eye damage is not arbitrary.[2][5] The α-bromo ester moiety is highly susceptible to nucleophilic attack by biological molecules, such as amino acids in proteins found in the skin, eyes, and respiratory tract. This covalent modification disrupts normal cellular function, leading to a potent inflammatory response, chemical burns, and intense irritation. The immediate and painful tearing effect (lacrimation) is a primary physiological warning sign of exposure.
Risk Assessment Workflow
A self-validating approach to lab safety begins with a dynamic risk assessment before any handling of the material. The following workflow should be adopted.
Caption: Risk assessment workflow for handling α-bromo phenylacetates.
Exposure Controls and Personal Protection: A Mandate for Isolation
Given the severe irritant and corrosive nature of this class of compounds, the primary safety principle is isolation. This is achieved through a multi-layered defense system of engineering controls and personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of 3-Methylbutyl bromo(phenyl)acetate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[2][6] This is non-negotiable. The hood provides critical protection against inhalation of vapors, which can cause severe respiratory irritation, and contains any accidental splashes or spills.[1]
Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the specific hazards.
Table 2: Mandatory Personal Protective Equipment
| Body Part | Protection | Rationale & Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[2][6] For operations with a higher risk of splashing (e.g., transfers of >50 mL), a full-face shield must be worn over the goggles. |
| Hands | Chemical-Resistant Gloves | Wear impervious gloves.[6] Nitrile gloves may offer initial protection, but for prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always double-check glove manufacturer compatibility charts for halogenated organic compounds. Gloves must be inspected before use and changed immediately if contaminated. |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. It should be fully buttoned to protect the torso and arms. |
| Respiratory | NIOSH/MSHA Approved Respirator | Under normal operating conditions within a fume hood, respiratory protection is not required.[7] However, in the event of a significant spill or ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor/acid gas cartridge may be necessary for emergency response personnel.[2] |
Emergency Procedures: Rapid and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical to minimizing harm. All personnel must be familiar with the location and operation of emergency eyewash stations and safety showers.[1][6]
Step-by-Step First Aid Protocols
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Chemical Spill Response Protocol
The response to a spill is dictated by its scale.
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][9]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a soap and water wash.
-
Place all cleanup materials into the hazardous waste container.
-
-
Major Spill (Outside of a fume hood or large volume):
-
If the spill releases significant vapors, evacuate the entire lab and close the doors.[9]
-
Notify your institution's Environmental Health and Safety (EHS) department and/or emergency response team immediately.[8][10]
-
Do not attempt to clean up a major spill unless you are trained and equipped for hazardous material response.
Caption: Emergency response decision tree for incidents.
Safe Handling and Storage Protocols
Proactive measures during routine handling and storage are essential for preventing incidents.
Handling
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents and strong bases, as these can cause vigorous or explosive reactions.[5]
-
Prevent Aerosolization: Use techniques that minimize the generation of mists or vapors.
-
Hygiene: Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated work clothing should not be allowed out of the laboratory and must be decontaminated before reuse.[1][2]
Storage
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[1]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[2] Some analogues specify storage at 4°C.
-
Segregation: Store away from the incompatible materials mentioned above.[2]
References
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- 8. ut.edu [ut.edu]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
Thermodynamic stability of alpha-bromo phenylacetic esters
Thermodynamic Stability & Reactivity Profile: -Bromo Phenylacetic Esters
Executive Summary: The Stability Paradox
While this activation makes them invaluable synthons for
This guide dissects these failure modes and provides self-validating protocols for their assessment and control.
The Thermodynamic Landscape
To understand the stability of this moiety, we must analyze the bond dissociation energies (BDE) and the resonance stabilization energy (RSE) of the intermediates formed during degradation.
The Activation Energy of Degradation
The C-Br bond in
| Bond Type | Approx.[1][3] BDE (kcal/mol) | Stability Implication |
| ~68-70 | Stable at RT.[1][2] | |
| ~58-62 | Susceptible to homolysis & photolysis. | |
| N/A (Acidity driven) | Rapid deprotonation/racemization. |
Thermodynamic Driver: The formation of a benzylic radical or cation is energetically favored due to delocalization into the
The Enolization Equilibrium (Racemization)
For chiral drug development, the thermodynamic equilibrium between the
Although the equilibrium lies heavily toward the keto form, the barrier to enolization is low. Any trace base (even glass surface alkalinity) can catalyze the formation of the planar enolate, destroying optical purity.
Degradation Pathways: Mechanistic Analysis
The following Graphviz diagram visualizes the three competitive degradation pathways that must be controlled during storage and processing.
Figure 1: Competitive degradation pathways.[1][2] Note that racemization (yellow path) is often the fastest process, occurring before gross chemical decomposition.
Experimental Assessment Protocols
As a scientist, you cannot rely on literature melting points alone.[1] You must establish a "Stability Indicating Method" (SIM).[1]
Protocol: Differential Scanning Calorimetry (DSC) Screening
Objective: Determine the Onset Temperature (
Methodology:
-
Sample Prep: Weigh 2–4 mg of ester into a Gold-plated high-pressure crucible (to contain corrosive HBr gas).
-
Reference: Empty Gold crucible.
-
Ramp: Heat from 25°C to 300°C at 5°C/min under
flow (50 mL/min). -
Analysis:
Protocol: Chiral HPLC Stress Testing
Objective: Quantify racemization kinetics (
Reagents:
-
Mobile Phase: Hexane/Isopropanol (90:[1][2]10) with 0.1% TFA (Acid prevents on-column racemization).[1][2]
Workflow:
-
Baseline: Inject fresh standard (e.g., >99% ee).
-
Stress: Dissolve sample in solvent of choice (e.g., wet THF, MeOH).
-
Time-Course: Inject every 30 mins for 12 hours.
-
Calculation: Plot
vs. time. The slope is .[1]
Stabilization & Handling Strategies
Based on the thermodynamic drivers identified above, the following storage and handling conditions are non-negotiable for maintaining integrity.
| Parameter | Recommendation | Mechanistic Rationale |
| Temperature | Reduces kinetic energy available for C-Br homolysis.[1][2] | |
| Atmosphere | Dry Argon/Nitrogen | Excludes |
| Container | Amber Glass | Blocks UV light to prevent photolytic cleavage of C-Br.[1][2] |
| Stabilizer | Acid Wash (Trace HCl) | Neutralizes trace alkalinity on glass surfaces to inhibit enolization.[1] |
| Solvents | Aprotic, Non-polar | Avoid DMSO/DMF; polar aprotic solvents stabilize the enolate transition state, accelerating racemization. |
Synthesis Note (HVZ Reaction)
When synthesizing these esters via the Hell-Volhard-Zelinsky (HVZ) reaction, the intermediate acid bromide is highly reactive.[1][2]
References
-
National Institutes of Health (PubMed). (2020).[1] Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? Retrieved from [Link]
-
OpenStax. (2023).[1] Alpha Bromination of Carboxylic Acids (HVZ Reaction Mechanism). Retrieved from [Link]
-
TA Instruments. (n.d.).[1] Evaluation of Hazards Potential by DSC. Retrieved from [Link]
Literature review of 3-Methylbutyl bromo(phenyl)acetate synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-Methylbutyl bromo(phenyl)acetate
Introduction
3-Methylbutyl bromo(phenyl)acetate, also known as isoamyl bromo(phenyl)acetate, is an ester of significant interest in organic synthesis. It serves as a valuable intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, combining a reactive bromine atom at the α-position to the carbonyl group and a bulky isoamyl moiety, makes it a versatile building block for introducing the phenylacetyl group and facilitating subsequent nucleophilic substitution reactions.
This technical guide provides a comprehensive review of the primary synthetic pathways for 3-Methylbutyl bromo(phenyl)acetate. We will delve into the mechanistic underpinnings of each synthetic step, offer detailed experimental protocols, and present a comparative analysis of the available routes to assist researchers in making informed decisions for their specific applications.
Core Synthetic Strategies
The synthesis of 3-Methylbutyl bromo(phenyl)acetate is fundamentally a two-stage process. The core of the synthesis involves the formation of the α-brominated phenylacetic acid precursor, followed by its esterification with 3-methylbutan-1-ol (isoamyl alcohol). Two principal pathways emerge based on the strategy for obtaining the key intermediate, α-bromo(phenyl)acetic acid.
-
Pathway A: Direct α-bromination of phenylacetic acid, followed by esterification.
-
Pathway B: Synthesis of α-bromo(phenyl)acetic acid from benzaldehyde, followed by esterification.
This guide will explore both pathways in detail, providing the necessary theoretical and practical insights for successful synthesis.
Pathway A: Bromination of Phenylacetic Acid and Subsequent Esterification
This is the most conventional and widely documented approach. It leverages readily available phenylacetic acid as the starting material. The pathway consists of two distinct chemical transformations: the α-bromination of the carboxylic acid and the subsequent esterification of the resulting α-bromo acid.
Step 1: Synthesis of α-Bromo(phenyl)acetic Acid
The introduction of a bromine atom at the α-carbon of phenylacetic acid is the critical first step. The most authoritative and historically significant method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] An alternative, modern approach involves radical bromination using N-Bromosuccinimide (NBS).
Method 1.1: Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a hallmark transformation in organic chemistry for the α-halogenation of carboxylic acids.[4] The reaction converts a carboxylic acid with at least one α-hydrogen into an α-halo carboxylic acid using a halogen (Br₂) and a catalytic amount of phosphorus (usually as PBr₃).[3][5]
Mechanism and Rationale:
The HVZ reaction proceeds through a multi-step mechanism.[2][3]
-
Acyl Bromide Formation: The phosphorus tribromide (PBr₃) first converts the carboxylic acid into its more reactive acyl bromide derivative.[2] This is a crucial activation step, as the α-protons of the carboxylic acid itself are not sufficiently acidic for enolization.
-
Enolization: The acyl bromide, unlike the parent carboxylic acid, readily tautomerizes to its enol form.[3]
-
Bromination: The electron-rich enol tautomer acts as a nucleophile, attacking a molecule of bromine (Br₂) to form the α-bromo acyl bromide.[2]
-
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, often by the addition of water in a separate workup step, to yield the final α-bromo carboxylic acid product.[1]
Caption: Hell-Volhard-Zelinsky Reaction Pathway.
Experimental Protocol (General): A typical procedure involves treating phenylacetic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[1][5] The reaction is often performed without a solvent or in an inert solvent like carbon tetrachloride. The reaction mixture is heated to facilitate the reaction, which can take several hours. Upon completion, the mixture is carefully quenched with water to hydrolyze the intermediate acyl bromide to the desired carboxylic acid. Purification is typically achieved by recrystallization.
Method 1.2: Bromination with N-Bromosuccinimide (NBS)
A more modern and often milder alternative to the HVZ reaction for α-bromination involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[6]
Mechanism and Rationale: This reaction proceeds via a free-radical chain mechanism.
-
Initiation: The initiator (AIBN) decomposes upon heating to generate radicals. These radicals then abstract a bromine atom from NBS to form a bromine radical (Br•).
-
Propagation: The bromine radical abstracts the α-hydrogen from phenylacetic acid, which is the most labile proton, to form a resonance-stabilized benzylic radical and HBr. This radical then reacts with another molecule of NBS to form the α-bromo product and a new succinimidyl radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
Experimental Protocol: A procedure for this synthesis has been clearly described.[6]
-
To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid (2.7 mmol), N-bromosuccinimide (3.05 mmol), and carbon tetrachloride (5.5 mL).
-
Add azobisisobutyronitrile (AIBN) (0.14 mmol) with stirring.
-
Heat the reaction mixture to reflux at 77°C with continuous stirring for 2 hours. Monitor the reaction's progress until the starting material is consumed.
-
After completion, cool the reaction to room temperature and dilute with hexane (10.0 mL).
-
Filter the mixture to remove succinimide.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the resulting crude product by silica gel column chromatography to yield α-bromophenylacetic acid as a white solid.[6]
Data Summary: α-Bromo(phenyl)acetic Acid Synthesis
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| HVZ Reaction | Phenylacetic acid, Br₂, PBr₃ | None or CCl₄ | Reflux | Several hours | Moderate to Good | [1][5] |
| NBS Bromination | Phenylacetic acid, NBS, AIBN | CCl₄ | 77°C (Reflux) | 2 hours | 95% | [6] |
Step 2: Esterification of α-Bromo(phenyl)acetic Acid
The second stage of this pathway is the esterification of the synthesized α-bromo(phenyl)acetic acid with 3-methylbutan-1-ol (isoamyl alcohol). The most common method for this transformation is the Fischer-Speier esterification.[7]
Method 2.1: Fischer-Speier Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, the alcohol) or by removing water as it is formed.[8]
Mechanism and Rationale: The mechanism involves several key steps:
-
Protonation of Carbonyl: The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7]
-
Nucleophilic Attack: The alcohol (3-methylbutan-1-ol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Dehydration: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final ester product.
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol (General):
-
In a round-bottom flask, dissolve α-bromo(phenyl)acetic acid in an excess of 3-methylbutan-1-ol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[8]
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is typically diluted with an organic solvent and washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.[9]
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
Further purification can be achieved by vacuum distillation.
Pathway B: Synthesis from Benzaldehyde and Subsequent Esterification
An alternative and elegant approach avoids the direct bromination of phenylacetic acid by constructing the α-bromo acid from benzaldehyde in a single step.[10] This method can be advantageous as it utilizes different starting materials and reagents.
Step 1: Synthesis of α-Bromo(phenyl)acetic Acid from Benzaldehyde
This process involves the reaction of a benzaldehyde with tribromomethane (bromoform, CHBr₃) and a strong base like potassium hydroxide (KOH).[10][11]
Mechanism and Rationale: This reaction is a variation of the haloform reaction. The strong base deprotonates the bromoform to generate the tribromomethyl anion (:CBr₃⁻). This anion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent intramolecular rearrangement and hydrolysis under the reaction conditions lead to the formation of the α-bromo(phenyl)acetic acid salt, which is then protonated during acidic workup.
Experimental Protocol: A patented procedure provides a detailed method:[10]
-
Prepare a vigorously stirred solution of potassium hydroxide (135 g) and a phase-transfer catalyst like benzyltrimethylammonium chloride (12.5 g) in water (400 ml) and cool to below 0°C.
-
Separately, prepare a solution of the benzaldehyde (e.g., 2-chlorobenzaldehyde, 70.5 g) and tribromomethane (127 g) in an inert solvent like isopropyl ether (150 ml).
-
Add the benzaldehyde/bromoform solution to the cooled, stirred KOH solution, maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at this low temperature for an extended period (e.g., 26 hours).
-
After the reaction period, add more water (400 ml) and isopropyl ether (250 ml) and separate the organic phase.
-
The aqueous phase, containing the product salt, is washed with an organic solvent and then carefully acidified with a concentrated acid (e.g., HCl).
-
The precipitated α-bromo acid is then extracted into an organic solvent (e.g., toluene), washed, and isolated by crystallization.[10]
Data Summary: α-Bromo(phenyl)acetic Acid from Benzaldehyde
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| (2-chloro)benzaldehyde | CHBr₃, KOH, Benzyltrimethylammonium chloride | Isopropyl ether/Water | -5°C to 0°C | 63% | [10] |
Step 2: Esterification
The esterification of α-bromo(phenyl)acetic acid synthesized via this pathway follows the same Fischer-Speier esterification protocol as described in Pathway A (Method 2.1). A specific example for a methyl ester synthesis, which can be adapted, involves dissolving the acid in the alcohol (methanol) with concentrated sulfuric acid and refluxing for 4 hours.[10]
Comparative Analysis of Pathways
| Feature | Pathway A (from Phenylacetic Acid) | Pathway B (from Benzaldehyde) |
| Starting Materials | Phenylacetic acid (readily available) | Benzaldehyde derivatives (readily available) |
| Reagents | HVZ: Br₂, PBr₃ (corrosive, toxic). NBS: NBS, AIBN (milder). | CHBr₃, KOH (strong base), phase-transfer catalyst. |
| Reaction Conditions | HVZ: Often harsh, high temperatures. NBS: Milder, reflux. | Requires very low temperatures (-5°C to 0°C) and long reaction times. |
| Number of Steps | Two distinct steps (bromination, esterification). | Two distinct steps (acid synthesis, esterification). |
| Yields | Can be very high, especially with the NBS method (up to 95%).[6] | Good yields reported (e.g., 63%), but may require optimization.[10] |
| Safety/Handling | Requires handling of bromine or NBS. PBr₃ is highly reactive with water. | Bromoform is a suspected carcinogen. Requires careful handling of large quantities of strong base at low temperatures. |
| Applicability | Broadly applicable and well-established. | A clever one-pot synthesis of the acid, but may be more sensitive to substrate and conditions. |
Conclusion
The synthesis of 3-Methylbutyl bromo(phenyl)acetate can be reliably achieved through two primary strategic pathways. The most common and versatile route begins with the α-bromination of phenylacetic acid, for which the modern N-Bromosuccinimide method offers high yields and milder conditions compared to the classical Hell-Volhard-Zelinsky reaction. The alternative pathway, starting from benzaldehyde, provides an efficient single-step synthesis of the intermediate α-bromo acid, though it requires cryogenic conditions and careful control.
Both pathways converge on the final, crucial step of Fischer-Speier esterification with 3-methylbutan-1-ol. The choice of pathway will ultimately depend on factors such as starting material availability, scale of the reaction, and the laboratory's capabilities regarding reagent handling and temperature control. This guide provides the foundational knowledge and practical protocols for researchers to confidently pursue the synthesis of this important chemical intermediate.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Hell Volhard Zelinsky Reaction - Mechanism, Uses, Enolization of acyl bromide and Bromination of Enol. (n.d.). Aakash Institute.
- Hell-Volhard-Zelinsky Reaction. (n.d.). Cambridge University Press.
- 2-Bromo-2-phenylacetic acid synthesis. (n.d.). ChemicalBook.
- US5036156A - Process for the preparation of α-bromo-phenylacetic acids. (n.d.). Google Patents.
- The Hell–Volhard–Zelinsky Reaction. (2025, May 14). Master Organic Chemistry.
- Hell–Volhard–Zelinsky halogenation. (n.d.). Wikipedia.
- Process for the preparation of .alpha.-bromo-phenylacetic acids. (n.d.). WIPO Patentscope.
- Hell-Volhard-Zelinsky Reaction. (n.d.). SynArchive.
- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (n.d.). Google Patents.
- a-Bromophenylacetic acid 98 4870-65-9. (n.d.). Sigma-Aldrich.
- Esterification: the synthesis of isoamyl acetate. (n.d.). Unknown Source.
- Esterification of Artificial Flavors. Synthesis of Isoamyl Acetate. (2021, July 16). International Journal of Innovative Science and Research Technology.
- Synthesis of phenylacetic acid esters. (n.d.). European Patent Office - EP 0098058 B1.
- Esterification of isoamyl alcohol using solid acid catalysts. (2025, August 6). ResearchGate.
- Esterification of acetic acid with isoamyl alcohol over expandable graphite catalyst. (n.d.). Unknown Source.
- Kinetics Studies on Esterification Reaction of Acetic acid with Iso-amyl Alcohol over Ion Exchange Resin as Catalysts. (n.d.). Academia.edu.
- Supporting Information. (n.d.). Unknown Source.
- Synthesis of Methyl Bromo-Phenylacetate. (n.d.). PrepChem.com.
- Isoamyl Acetate Synthesis Lab Report. (n.d.). Bartleby.com.
- Organic chemistry practical course. (n.d.). Unknown Source.
- Synthesis of Isoamyl Acetate. (n.d.). Scribd.
- p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses Procedure.
- ESTERIFICATION OF ACETIC ACID WITH ALCOHOL ISOAMYL IN THE PRESENCE OF ENZYMATIC CATALYST. (n.d.). Dialnet.
- ISOAMYL PHENYLACETATE. (n.d.). Ataman Kimya.
- phenacyl bromide. (n.d.). Organic Syntheses Procedure.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
- CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (n.d.). Google Patents.
- Mechanism of the aminolysis of phenyl acetate: a computational study. (n.d.). Unknown Source.
- METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. (n.d.). ChemicalBook.
- CN101811966A - Method for preparing phenylacetate. (n.d.). Google Patents.
- Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. (n.d.). ResearchGate.
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A Technical Guide to the Synthesis, Properties, and Applications of 3-Methylbutyl bromo(phenyl)acetate and Isoamyl bromoacetate
Abstract
This in-depth technical guide provides a comprehensive analysis of two structurally related alpha-bromo esters: 3-Methylbutyl bromo(phenyl)acetate and Isoamyl bromoacetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key differences in their chemical structure, physicochemical properties, and synthetic methodologies. Furthermore, it explores their applications, particularly as alkylating agents and versatile intermediates in organic synthesis, with a focus on the causal reasoning behind experimental choices and protocol design. This guide aims to serve as a practical resource, integrating established scientific principles with field-proven insights to facilitate informed decision-making in research and development endeavors.
Introduction: Delineating the Chemical Landscape
In the realm of organic synthesis, alpha-halo esters are a pivotal class of reagents, prized for their utility as versatile electrophiles in the formation of carbon-carbon and carbon-heteroatom bonds. Their inherent reactivity, stemming from the electron-withdrawing nature of the carbonyl group and the halogen atom, renders them valuable precursors for a myriad of complex molecules, including pharmaceuticals and other bioactive compounds. This guide focuses on two such esters: 3-Methylbutyl bromo(phenyl)acetate and Isoamyl bromoacetate.
3-Methylbutyl bromo(phenyl)acetate , also systematically named 3-methylbutyl 2-bromo-2-phenylacetate, incorporates a phenyl group on the alpha-carbon, which significantly influences its reactivity and potential applications. The phenyl ring introduces steric hindrance and electronic effects that differentiate it from its aliphatic counterpart.
Isoamyl bromoacetate , with the systematic name bromoacetic acid, 3-methylbutyl ester, is a simpler alpha-bromo ester. Its reactivity is primarily dictated by the bromoacetyl moiety, making it a useful alkylating agent for introducing a carboxymethyl group.
This guide will dissect the nuances that distinguish these two molecules, providing a foundational understanding for their strategic deployment in synthetic chemistry.
Comparative Analysis: Structure and Physicochemical Properties
The seemingly subtle structural difference between a phenyl group and a hydrogen atom at the alpha-position imparts distinct physicochemical characteristics to these molecules. A comprehensive comparison is presented below.
| Property | 3-Methylbutyl bromo(phenyl)acetate | Isoamyl bromoacetate |
| Synonyms | 3-Methylbutyl 2-bromo-2-phenylacetate, Isopentyl bromo(phenyl)acetate | Bromoacetic acid, 3-methylbutyl ester, Isopentyl bromoacetate |
| CAS Number | Not explicitly found; related methyl ester is 3042-81-7[1][2] | 83004-92-6 |
| Molecular Formula | C₁₃H₁₇BrO₂ | C₇H₁₃BrO₂ |
| Molecular Weight | 285.18 g/mol | 209.08 g/mol |
| Boiling Point | Estimated to be higher than methyl 2-bromo-2-phenylacetate (90-92 °C at 0.5 mmHg)[1] | Data not readily available |
| Density | Estimated to be similar to or slightly lower than methyl 2-bromo-2-phenylacetate (1.457 g/mL)[1] | Data not readily available |
| Refractive Index | Estimated to be similar to methyl 2-bromo-2-phenylacetate (n20/D 1.5530)[1] | Data not readily available |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons) and insoluble in water. | Expected to be soluble in common organic solvents and sparingly soluble in water. |
Expertise & Experience Insight: The presence of the bulky phenyl group in 3-Methylbutyl bromo(phenyl)acetate not only increases its molecular weight and likely its boiling point but also introduces the potential for pi-pi stacking interactions and a different steric profile around the reactive center. This has significant implications for its use in stereoselective reactions and its interaction with biological macromolecules.
Synthesis Methodologies: A Step-by-Step Approach
The synthesis of these esters typically involves a two-step process: preparation of the corresponding alpha-bromo acid followed by esterification. The protocols provided below are based on established chemical principles and adapted from literature for related compounds.
Synthesis of 3-Methylbutyl bromo(phenyl)acetate
The synthesis of 3-Methylbutyl bromo(phenyl)acetate is predicated on the initial synthesis of α-bromophenylacetic acid, followed by its esterification with 3-methylbutanol (isoamyl alcohol).
Step 1: Synthesis of α-Bromophenylacetic Acid
This step involves the bromination of phenylacetic acid.
-
Protocol:
-
To a solution of phenylacetic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure to obtain crude α-bromophenylacetic acid, which can be purified by recrystallization.
-
Step 2: Fischer Esterification with 3-Methylbutanol
This is a classic acid-catalyzed esterification.[3][4]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve α-bromophenylacetic acid in an excess of 3-methylbutanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction can be driven to completion by removing the water formed using a Dean-Stark apparatus.
-
After cooling, dilute the reaction mixture with an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-Methylbutyl bromo(phenyl)acetate by vacuum distillation.
-
Causality Behind Experimental Choices: The use of NBS and a radical initiator is a standard method for benzylic bromination. Fischer esterification is a robust and well-established method for producing esters from carboxylic acids and alcohols.[4] Using an excess of the less expensive reagent, in this case, 3-methylbutanol, and removing water helps to shift the equilibrium towards the product, maximizing the yield according to Le Châtelier's principle.[4]
Diagram of Synthesis Workflow:
Caption: Synthesis of 3-Methylbutyl bromo(phenyl)acetate.
Synthesis of Isoamyl bromoacetate
The synthesis of Isoamyl bromoacetate follows a similar logic, starting with bromoacetic acid.
Step 1: Synthesis of Bromoacetic Acid (Optional, as it is commercially available)
Bromoacetic acid can be synthesized from acetic acid.
-
Protocol (Hell-Volhard-Zelinsky reaction):
-
To a mixture of glacial acetic acid and a catalytic amount of red phosphorus, slowly add bromine.
-
Heat the reaction mixture, which will initiate the formation of phosphorus tribromide in situ.
-
Continue heating and adding bromine until the reaction is complete.
-
Carefully add water to hydrolyze the acyl bromide.
-
Purify the bromoacetic acid by distillation.
-
Step 2: Esterification with 3-Methylbutanol
-
Protocol:
-
Combine bromoacetic acid and an excess of 3-methylbutanol in a round-bottom flask fitted with a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Work-up the reaction as described for 3-Methylbutyl bromo(phenyl)acetate (Section 3.1, Step 2).
-
Purify the final product, Isoamyl bromoacetate, by vacuum distillation.
-
Trustworthiness Through Self-Validating Systems: The progress of both esterification reactions can be reliably monitored by TLC, observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. The final products should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their identity and purity. For instance, in the IR spectrum, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at around 1735-1750 cm⁻¹ is a key indicator of a successful reaction.[5]
Diagram of Reaction Mechanism (Fischer Esterification):
Caption: Generalized mechanism of Fischer Esterification.
Applications in Research and Drug Development
Both 3-Methylbutyl bromo(phenyl)acetate and Isoamyl bromoacetate serve as valuable alkylating agents in organic synthesis.[6] An alkylating agent is a compound that can transfer an alkyl group to another molecule.[6][7] This reactivity is fundamental in the synthesis of many pharmaceutical compounds.
4.1 3-Methylbutyl bromo(phenyl)acetate
The presence of the phenyl group makes this compound a precursor for molecules containing the α-phenylacetic acid ester moiety. This structural motif is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. For example, the related methyl α-bromophenylacetate is used in the synthesis of compounds that act as selective serotonin reuptake inhibitors (SSRIs).[8]
4.2 Isoamyl bromoacetate
Isoamyl bromoacetate is a classic alkylating agent used to introduce the isoamyl-oxycarbonylmethyl group onto various nucleophiles such as amines, phenols, and thiols. This is a common strategy in drug discovery to modify lead compounds to improve their pharmacokinetic properties, such as solubility and membrane permeability. Bromoacetates are known to be effective alkylating agents for various nucleophiles.[9] DNA alkylating agents are a cornerstone of cancer chemotherapy, as they can disrupt DNA replication in rapidly dividing cancer cells.[10][11] While isoamyl bromoacetate itself is not a frontline anticancer drug, its ability to alkylate nucleophilic sites on biomolecules is a well-established principle in the design of such therapeutic agents.
Characterization and Spectroscopic Analysis
The structural elucidation of the synthesized esters relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: For Isoamyl bromoacetate, one would expect to see characteristic signals for the isoamyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and two triplets for the two methylene groups) and a singlet for the methylene protons adjacent to the bromine atom. For 3-Methylbutyl bromo(phenyl)acetate, the spectrum would be more complex, showing signals for the isoamyl group and the phenyl group, as well as a singlet for the methine proton at the alpha-position.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra would show the corresponding number of carbon signals for each molecule, with the carbonyl carbon appearing downfield (around 170 ppm).
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectra of both compounds would be a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectra would show the molecular ion peak and characteristic fragmentation patterns that would confirm the structure of the esters.
Conclusion
3-Methylbutyl bromo(phenyl)acetate and Isoamyl bromoacetate, while sharing the common feature of being alpha-bromo esters of isoamyl alcohol, exhibit distinct properties and synthetic considerations due to the presence of a phenyl group in the former. This guide has provided a detailed comparative analysis, outlining their synthesis, properties, and potential applications. A thorough understanding of these differences is crucial for the synthetic chemist to make informed decisions in the design and execution of synthetic routes for drug discovery and other areas of chemical research. The provided protocols and mechanistic insights are intended to serve as a valuable resource for the scientific community.
References
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hemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report. (n.d.). Retrieved from [Link]
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Spectroscopy Tutorial: Examples - Example 5. (n.d.). Retrieved from [Link]
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Esterification: the synthesis of isoamyl acetate. (n.d.). Retrieved from [Link]
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methyl 2-bromo-2-phenylacetate - 3042-81-7, C9H9BrO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]
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Isoamyl Acetate. (n.d.). PubChem. Retrieved from [Link]
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Spectroscopy of Isoamyl Acetate. (n.d.). University of Central Florida. Retrieved from [Link]
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Enhanced synthesis of isoamyl acetate using an ionic liquid-alcohol biphasic system at high hydrostatic pressure. (2010, July 30). SciSpace. Retrieved from [Link]
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Synthesis of Methyl Bromo-Phenylacetate. (n.d.). PrepChem.com. Retrieved from [Link]
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Solved: Synthesize 3-methylbutyl phenylacetate reactants used: | Chegg.com. (2023, August 3). Chegg. Retrieved from [Link]
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Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase from Candida antarctica in a Solvent-free System. (n.d.). Universiti Sains Malaysia. Retrieved from [Link]
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Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. (2025, May 25). MDPI. Retrieved from [Link]
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ethyl bromoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]
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Kinetics Studies on Esterification Reaction of Acetic acid with Iso-amyl Alcohol over Ion Exchange Resin as Catalysts. (n.d.). Academia.edu. Retrieved from [Link]
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N-(D,L-2-bromo-3-methylbutyryl)-D,L-3-phenylalanine. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis of Isoamyl Acetate. (n.d.). Scribd. Retrieved from [Link]
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Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024, September 10). MDPI. Retrieved from [Link]
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Potential Pharmaceutical Applications of 3-Methylbutyl bromo(phenyl)acetate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the potential pharmaceutical applications of 3-Methylbutyl bromo(phenyl)acetate derivatives. While direct research on this specific class of compounds is nascent, this document synthesizes existing knowledge on related phenylacetic acid esters and brominated aromatic compounds to outline a strategic approach for their synthesis, evaluation, and potential therapeutic development. This guide is intended for researchers, scientists, and drug development professionals, offering a prospective analysis of these derivatives as novel candidates for anti-inflammatory and antimicrobial agents. We will delve into proposed synthetic routes, detailed protocols for biological evaluation, and a discussion of potential mechanisms of action, thereby providing a foundational framework for future research and development in this promising area.
Introduction: The Therapeutic Potential of Phenylacetic Acid Esters
Phenylacetic acid and its derivatives have long been recognized for their diverse biological activities and are integral scaffolds in medicinal chemistry.[1] These compounds are known to serve as starting materials for various pharmaceuticals and have been investigated for applications ranging from anti-inflammatory to antimicrobial and even anticancer agents.[1][2][3] The introduction of a bromine atom to the phenyl ring and the esterification with a 3-methylbutyl (isoamyl) group can significantly modulate the physicochemical properties of the parent molecule, potentially enhancing its lipophilicity, membrane permeability, and interaction with biological targets.
This guide focuses on the untapped potential of 3-Methylbutyl bromo(phenyl)acetate derivatives. By exploring the structure-activity relationships of analogous compounds, we can logically infer the prospective therapeutic utility of this novel chemical space. We will propose a rational drug design strategy, beginning with the synthesis of a library of these derivatives, followed by a systematic evaluation of their biological activities.
Strategic Synthesis of 3-Methylbutyl bromo(phenyl)acetate Derivatives
The synthesis of 3-Methylbutyl bromo(phenyl)acetate derivatives can be efficiently achieved through a two-step process: the synthesis of the bromophenylacetic acid precursor followed by its esterification with 3-methyl-1-butanol (isoamyl alcohol).
Synthesis of Bromophenylacetic Acid Precursors
Various isomers of bromophenylacetic acid (ortho-, meta-, and para-) can be synthesized through established methods. For instance, 4-bromophenylacetic acid can be prepared via the electrophilic aromatic substitution of phenylacetic acid with bromine.[4] Alternatively, it can be synthesized from 4-bromobenzyl bromide through a nitrile hydrolysis pathway.[4] A general representation of the synthesis of a bromophenylacetic acid is depicted below.
Caption: Generalized synthesis of bromophenylacetic acid.
Fischer Esterification: A Reliable Path to Ester Derivatives
The most direct route to synthesizing the target esters is the Fischer-Speier esterification.[5][6][7][8] This acid-catalyzed reaction between the bromophenylacetic acid and 3-methyl-1-butanol is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol can be used, and the water formed can be removed.[5][6]
Caption: Workflow for Fischer esterification.
Experimental Protocol: Synthesis of 3-Methylbutyl 4-bromophenylacetate
-
To a round-bottom flask, add 4-bromophenylacetic acid (1 equivalent).
-
Add an excess of 3-methyl-1-butanol (3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) with cooling.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel to yield the pure 3-Methylbutyl 4-bromophenylacetate.
Evaluation of Pharmaceutical Potential: A Multi-pronged Approach
A systematic evaluation of the synthesized derivatives is crucial to ascertain their therapeutic potential. This involves a tiered screening approach, starting with an assessment of their drug-like properties, followed by in vitro biological assays and subsequent cytotoxicity profiling.
In Silico Profiling: Predicting Drug-Likeness
Before extensive biological testing, it is prudent to assess the "drug-likeness" of the synthesized derivatives using computational tools. Lipinski's Rule of Five is a widely accepted guideline to evaluate the potential for oral bioavailability.[2][3][9][10]
| Lipinski's Rule of Five | Criteria |
| Molecular Weight | < 500 Daltons |
| LogP (octanol-water partition coefficient) | < 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
The calculated properties of a hypothetical 3-Methylbutyl 4-bromophenylacetate are presented in the table below, suggesting good potential for oral bioavailability.
| Compound | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 3-Methylbutyl 4-bromophenylacetate | 285.17 | ~4.5 | 0 | 2 |
Potential as Anti-inflammatory Agents
Several phenylacetic acid derivatives have demonstrated significant anti-inflammatory activity.[3] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 3-Methylbutyl bromo(phenyl)acetate derivatives could exert anti-inflammatory effects through a similar mechanism or by modulating other inflammatory pathways, such as the NF-κB signaling pathway.[6][11][12]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of nitric oxide (NO) production.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: Hypothetical inhibition of the NF-κB pathway.
Potential as Antimicrobial Agents
Phenylacetic acid and its derivatives have been reported to possess antimicrobial properties.[2][13] The lipophilicity of the 3-methylbutyl ester group may facilitate the penetration of the bacterial cell membrane, while the brominated phenyl ring could enhance its intrinsic antimicrobial activity. A potential mechanism of action could involve the disruption of bacterial cell wall synthesis.[14][15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Serial Dilutions: Prepare two-fold serial dilutions of the synthesized derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Caption: Hypothetical inhibition of bacterial cell wall synthesis.
Cytotoxicity Assessment: Ensuring a Therapeutic Window
A critical step in drug development is to ensure that the candidate compounds exhibit selective toxicity towards the target (e.g., bacteria or inflammatory cells) while having minimal effects on host cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Use a human cell line (e.g., HEK293 or HepG2).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose the cells to a range of concentrations of the synthesized derivatives.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) value.
Conclusion and Future Directions
The exploration of 3-Methylbutyl bromo(phenyl)acetate derivatives represents a promising, yet underexplored, avenue for the discovery of novel pharmaceutical agents. Based on the known biological activities of related phenylacetic acid esters and brominated compounds, there is a strong rationale to investigate these derivatives as potential anti-inflammatory and antimicrobial agents.
This technical guide has provided a comprehensive framework for the synthesis and systematic evaluation of this novel class of compounds. The proposed step-by-step protocols for synthesis and biological testing offer a clear roadmap for researchers to initiate studies in this area. Future work should focus on the synthesis of a diverse library of these derivatives with varying bromine substitution patterns on the phenyl ring to establish clear structure-activity relationships. Promising lead compounds identified through the outlined screening cascade can then be advanced to more complex preclinical models to further elucidate their therapeutic potential.
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Andrey Marinho, et al. (2024). Antimicrobial activity of phenylacetic acid derivatives compounds obtained from the mangrove endophytic fungus Accc18. In: Proceedings of the 9th Brazilian Conference on Natural Product/ XXXV RESEM. [Link]
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Atkinson, D. C., et al. (1975). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 5(3), 252-261. [Link]
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Bryl, E. (2022). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Herald of the Bauman Moscow State Technical University, Series Natural Sciences, (3), 104-117. [Link]
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Feldeková E., et al. (2022). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 40(6), 438-444. [Link]
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Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]
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Heredity Biosciences. (2023). What is the process of bacterial cell wall formation?. [Link]
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Kim, P. I., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current microbiology, 48(4), 312-317. [Link]
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Kumar, P., & Knaus, E. E. (1987). Synthesis and antiinflammatory activity of N-substituted-dihydropyridylacetic acids, esters, and amides. Drug design and delivery, 2(2), 145-159. [Link]
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
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Wellner, A., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry international, 55(1-3), 77-82. [Link]
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Lee, J. H., et al. (2020). Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. Journal of microbiology and biotechnology, 30(10), 1593-1599. [Link]
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Methodological & Application
Application Notes and Protocols for the Esterification of α-Bromophenylacetic Acid
Abstract
This document provides a comprehensive guide for the esterification of α-bromophenylacetic acid, a critical process in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol detailed herein focuses on the robust and widely applicable Fischer-Speier esterification method, utilizing an acid catalyst. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of α-Bromophenylacetic Acid Esters
α-Bromophenylacetic acid and its corresponding esters are valuable building blocks in organic synthesis. The ester derivatives, such as methyl 2-bromo-2-phenylacetate, serve as key intermediates in the production of a range of pharmaceuticals. For instance, they are utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are instrumental in managing symptoms in patients with autism.[1] The esterification process, which converts the carboxylic acid to its ester, is a fundamental transformation that enhances the compound's utility in subsequent synthetic steps, often by improving its solubility and reactivity in non-polar organic solvents.
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4] Understanding the mechanism is paramount for optimizing reaction conditions and achieving high yields.
The reaction proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the α-bromophenylacetic acid.[4] This initial step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol (e.g., methanol or ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side and maximize the yield of the ester, Le Chatelier's principle is applied.[3][5] This is typically achieved by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation.[4]
Safety and Handling Precautions
α-Bromophenylacetic acid and its derivatives are corrosive and can cause severe skin burns and eye damage. It is imperative to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Essential PPE:
-
Safety goggles or a face shield.[6]
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat.
Handling Procedures:
-
Prevent contact with skin and eyes.[6][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][9]
-
Work in a well-ventilated area, preferably a chemical fume hood.[7][9]
-
Wash hands thoroughly after handling.[7]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][7]
Detailed Experimental Protocol: Synthesis of Methyl 2-Bromo-2-phenylacetate
This protocol outlines the synthesis of methyl 2-bromo-2-phenylacetate via Fischer esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| α-Bromophenylacetic Acid | ≥97% | e.g., Thermo Fisher Scientific | Main Substrate |
| Methanol (MeOH) | Anhydrous | e.g., Sigma-Aldrich | Reactant and Solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | e.g., Fisher Scientific | Catalyst |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For neutralization | |
| Brine (Saturated NaCl Solution) | Prepared in-house | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Acros Organics | Drying Agent |
Equipment
-
Round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
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Preparation of alpha-amino acids using 3-Methylbutyl bromo(phenyl)acetate
An Application Note and Detailed Protocol for the Synthesis of α-Amino Acids via Phase-Transfer Catalysis
Title: A Robust and Versatile Protocol for the Preparation of α-Amino Acids via Phase-Transfer Catalyzed Alkylation of a Glycine Schiff Base
Abstract
This comprehensive guide details a highly practical and versatile method for the synthesis of both natural and unnatural α-amino acids, which are critical building blocks in pharmaceutical research and development. The protocol is centered on the alkylation of the benzophenone imine of a glycine tert-butyl ester, a stable and easily accessible glycine synthon. The key carbon-carbon bond-forming step is achieved under mild, biphasic conditions using phase-transfer catalysis (PTC), which offers significant advantages in terms of operational simplicity, scalability, and substrate scope. We provide a detailed mechanistic rationale, step-by-step experimental procedures from starting material preparation to final product isolation, and expert insights for troubleshooting and optimization. This document is intended for researchers, medicinal chemists, and process development professionals seeking a reliable method for the custom synthesis of diverse α-amino acids.
Introduction and Scientific Rationale
α-Amino acids are the fundamental constituents of proteins and serve as indispensable chiral building blocks for the synthesis of a vast array of pharmaceuticals, agrochemicals, and bioactive molecules. While the twenty proteinogenic amino acids are readily available, the demand for unnatural α-amino acids with tailored side chains has surged, as their incorporation into peptides and other molecules can confer enhanced potency, metabolic stability, and novel pharmacological properties.
Numerous methods exist for amino acid synthesis, including the Strecker and Gabriel syntheses.[1] However, for versatility and practicality, the alkylation of glycine enolate equivalents stands out. The O'Donnell amino acid synthesis, which utilizes a benzophenone imine of a glycine ester, is a premier example of this strategy.[2] This guide focuses on a robust implementation of this method using phase-transfer catalysis (PTC).
The Causality Behind Key Experimental Choices:
-
The Glycine Synthon (N-(Diphenylmethylene)glycine ester): Direct alkylation of glycine is problematic due to its low nucleophilicity and the competing reactivity of its amino and carboxyl groups. To overcome this, we employ a Schiff base derivative.
-
Amine Protection: The benzophenone imine group protects the nitrogen atom, preventing N-alkylation and directing reactivity to the α-carbon.
-
α-Proton Acidification: The imine functionality increases the acidity of the α-protons, facilitating deprotonation under moderately basic conditions to form a nucleophilic enolate.
-
Promoting Mono-alkylation: The steric bulk of the diphenylmethylene group is crucial. It effectively shields the α-carbon of the mono-alkylated product, making it significantly less acidic and sterically hindered than the starting material. This elegantly solves the common problem of over-alkylation, leading to selective mono-substitution.[2][3][4]
-
Ester Moiety: A tert-butyl ester is strategically employed. Unlike methyl or ethyl esters, it is resistant to saponification under the basic conditions of the PTC reaction, preventing unwanted side reactions and simplifying the workup.[2]
-
-
Phase-Transfer Catalysis (PTC): The alkylation is performed in a biphasic system (e.g., toluene and aqueous NaOH). The reactants (glycine synthon, alkyl halide) reside in the organic phase, while the base is in the aqueous phase.
-
Mechanism: Deprotonation occurs at the interface of the two phases. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, forms an ion pair with the glycine enolate. This lipophilic ion pair is then shuttled into the organic phase, where it can react with the alkyl halide in a homogenous solution.[2][5][6] This technique avoids the need for strong, hazardous bases (like LDA) and cryogenic temperatures, making the procedure safer, more scalable, and operationally simpler.[2]
-
Experimental Workflow Overview
The synthesis is a three-stage process: (1) Formation of the glycine Schiff base, (2) Phase-transfer catalyzed alkylation to introduce the desired side chain, and (3) Acidic hydrolysis to deprotect the imine and ester, yielding the final α-amino acid.
Figure 1. Overall experimental workflow for the synthesis of α-amino acids.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part A: Preparation of N-(Diphenylmethylene)glycine tert-butyl ester
This procedure prepares the key glycine synthon via a simple transimination reaction.[7]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Glycine tert-butyl ester HCl | 167.64 | 10.0 g | 59.65 | Starting material |
| Benzophenone imine | 181.24 | 11.3 mL | 62.63 | Reagent (d = 1.08 g/mL) |
| Dichloromethane (DCM) | - | 150 mL | - | Anhydrous solvent |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glycine tert-butyl ester hydrochloride (10.0 g, 59.65 mmol).
-
Add dichloromethane (150 mL) and stir to form a suspension.
-
Add benzophenone imine (11.3 mL, 62.63 mmol) to the suspension at room temperature. The mixture will gradually become clear as the reaction proceeds.
-
Stir the reaction mixture at room temperature for 12-16 hours. Reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the benzophenone imine spot.
-
After completion, filter the reaction mixture to remove the ammonium chloride byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting yellow oil is the desired product, N-(Diphenylmethylene)glycine tert-butyl ester, which is typically used in the next step without further purification. Expected yield is >95%.
Part B: Phase-Transfer Catalyzed Alkylation
This is the core C-C bond-forming reaction. The example below uses benzyl bromide to synthesize the precursor to Phenylalanine.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| N-(Diphenylmethylene)glycine t-butyl ester | 295.38 | 5.0 g | 16.93 | From Part A |
| Benzyl Bromide | 171.04 | 2.1 mL | 17.77 | Alkylating agent (d = 1.438 g/mL) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.545 g | 1.69 | Phase-Transfer Catalyst (10 mol%) |
| Toluene | - | 50 mL | - | Organic solvent |
| Sodium Hydroxide (NaOH), 50% (w/w) aq. | 40.00 | 20 mL | ~380 | Aqueous base |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(Diphenylmethylene)glycine tert-butyl ester (5.0 g, 16.93 mmol), toluene (50 mL), and tetrabutylammonium bromide (0.545 g, 1.69 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, add the 50% aqueous NaOH solution (20 mL) dropwise.
-
Add the alkylating agent, benzyl bromide (2.1 mL, 17.77 mmol), dropwise to the biphasic mixture.
-
Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC until the starting Schiff base is consumed.
-
Once complete, dilute the reaction with water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product as an oil.
Part C: Hydrolysis and Isolation of the α-Amino Acid (Phenylalanine)
This final step removes both protecting groups to liberate the free amino acid.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Crude Alkylated Schiff Base | ~385.51 | ~16.93 mmol | 16.93 | From Part B |
| Tetrahydrofuran (THF) | - | 50 mL | - | Co-solvent |
| Hydrochloric Acid (HCl), 3M aq. | 36.46 | 50 mL | 150 | For hydrolysis |
| Diethyl Ether | - | As needed | - | For washing |
| Pyridine or Triethylamine | - | As needed | - | For neutralization |
Procedure:
-
Dissolve the crude alkylated Schiff base from Part B in THF (50 mL) in a 250 mL round-bottom flask.
-
Add 3M aqueous HCl (50 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 70-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (3 x 40 mL) to remove the benzophenone byproduct. The desired amino acid hydrochloride salt remains in the aqueous phase.
-
Cool the aqueous layer in an ice bath and adjust the pH to ~6 (isoelectric point of phenylalanine) by the dropwise addition of a base like pyridine or triethylamine. A white precipitate of the amino acid will form.
-
Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford the pure α-amino acid. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Data Presentation
The versatility of this protocol is demonstrated by its applicability to a wide range of alkylating agents.
Table 1: Representative Alkylating Agents and Resulting Amino Acids
| Alkylating Agent (R-X) | R-Group | Resulting Amino Acid | Classification |
| Methyl Iodide | -CH₃ | Alanine | Natural |
| Benzyl Bromide | -CH₂Ph | Phenylalanine | Natural |
| Isopropyl Bromide | -CH(CH₃)₂ | Valine | Natural |
| Allyl Bromide | -CH₂CH=CH₂ | Allylglycine | Unnatural |
| Propargyl Bromide | -CH₂C≡CH | Propargylglycine | Unnatural |
| Ethyl Bromoacetate | -CH₂COOEt | Aspartic Acid | Natural |
Table 2: Typical Protocol Parameters for Phenylalanine Synthesis
| Parameter | Value | Notes |
| Scale (Schiff Base) | 5.0 g | Easily scalable up or down. |
| Alkylation Time | 4-6 hours | Monitor by TLC for completion. |
| Hydrolysis Time | 4-6 hours | Ensure complete deprotection. |
| Overall Yield | 65-80% | Based on the starting glycine Schiff base. |
| Purity | >98% | After recrystallization. Confirmed by ¹H NMR and Mass Spectrometry. |
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured through several in-process checks and validation steps:
-
TLC Monitoring: Each key reaction (Schiff base formation, alkylation, and hydrolysis) can be easily monitored by TLC. Staining with ninhydrin after the final hydrolysis step will give a positive result (typically a colored spot), confirming the presence of the free primary amine of the final product.
-
Spectroscopic Confirmation:
-
Intermediate I (Schiff Base): Successful formation is confirmed by ¹H NMR, showing characteristic peaks for the tert-butyl group (~1.4 ppm) and the aromatic protons from the benzophenone group.
-
Intermediate II (Alkylated Schiff Base): ¹H NMR will show the disappearance of the glycine α-proton singlet and the appearance of new signals corresponding to the newly introduced R-group.
-
Final Product (Amino Acid): Characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the structure and purity of the final product.
-
References
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 2004 , 37 (8), 506–517. [Link]
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]
-
Jew, S.-s., et al. A Practical, Catalytic, and Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids. The Journal of Organic Chemistry, 2003 , 68 (11), 4514–4516. [Link]
-
Corey, E. J., & Guzman-Perez, A. A Practical Procedure for Efficient Synthesis of alpha-Amino Acids. Angewandte Chemie International Edition, 1998 , 37(4), 388-401. [Link]
-
C&EN Global Enterprise. Phase-Transfer Catalysis Offers Practical α-Amino Acids Synthesis. Chemical & Engineering News, 1989 , 67(13), 20. [Link]
-
O'Donnell, M. J., et al. Benzophenone Schiff bases of glycine derivatives. ScholarWorks IUPUI, 2014 . [Link]
-
Bordwell, F. G., et al. Acidities of Glycine Schiff Bases and Alkylation of Their Conjugate Bases. Journal of the American Chemical Society, 1988 , 110 (25), 8520–8525. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbutyl bromo(phenyl)acetate
Ticket ID: #YIELD-OPT-882
Subject: Optimization of Yield and Purity for
Introduction
Welcome to the Process Optimization Support Center. You are likely encountering yield ceilings or impurity profiles characteristic of
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic pitfalls of this reaction. We will focus on the Acyl Chloride Method as the primary route for high-yield synthesis, as it avoids the equilibrium limitations of Fischer esterification, though we will address both.
Module 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for isolating failure modes in
Module 2: Route Selection & Strategic Analysis
The choice of synthetic route is the single largest determinant of yield.
| Feature | Route A: Fischer Esterification | Route B: Acyl Chloride (Recommended) |
| Reagents | Acid + Alcohol + | Acid Chloride + Alcohol + Base |
| Mechanism | Equilibrium (Reversible) | Nucleophilic Acyl Substitution (Irreversible) |
| Thermodynamics | ||
| Key Risk | Elimination of HBr by Base | |
| Typical Yield | 60-75% | 85-95% |
| Suitability | Large scale, low cost, robust substrates | High value, sensitive substrates |
Expert Insight:
For 3-Methylbutyl bromo(phenyl)acetate , Route B is superior. The high boiling point of 3-methylbutan-1-ol (
Module 3: The "Gold Standard" Protocol (Acyl Chloride Route)
This protocol is designed to minimize the two main side reactions: Elimination (to phenylketene) and Nucleophilic Substitution (ether formation).
Reagents
-
Substrate:
-Bromophenylacetyl chloride (1.0 equiv)-
Note: If starting from acid, convert using
(1.2 equiv) + DMF (cat). Remove excess rigorously.
-
-
Nucleophile: 3-Methylbutan-1-ol (Isoamyl alcohol) (1.05 equiv)
-
Base: Pyridine (1.1 equiv) or Triethylamine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMAP (0.05 equiv) - Optional, speeds up reaction at low temp.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask. Purge with
or Ar. Add anhydrous DCM and 3-Methylbutan-1-ol. -
Base Addition (The Critical Step): Add Pyridine (or TEA) and DMAP to the alcohol solution.
-
Critical Control Point: Cool the mixture to 0°C using an ice bath.
-
Why? Low temperature suppresses the acidity of the benzylic proton, preventing elimination.
-
-
Acyl Chloride Addition: Dissolve
-Bromophenylacetyl chloride in a small volume of DCM. Add this solution dropwise to the alcohol/base mixture over 30-60 minutes. -
Reaction & Quench: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc).[3]
-
Quench: Add water to dissolve salts.
-
-
Workup:
-
Wash Organic layer: 1x Water, 1x 1M HCl (removes pyridine), 1x Sat.
(removes unreacted acid), 1x Brine. -
Dry over
, filter, and concentrate in vacuo at C.
-
Module 4: Troubleshooting & FAQs
Q1: My product is dark yellow/brown. What happened?
A: This indicates Elimination .
The
-
Fix: Ensure
C during addition. Switch to a weaker base (Pyridine instead of TEA) if the problem persists.
Q2: NMR shows a mixture of product and an ether. Why?
A: You have triggered Nucleophilic Substitution (
-
Fix: This happens when the carbonyl is not reactive enough or the temperature is too high. Ensure your Acid Chloride is of high quality (not hydrolyzed). The Acyl Chloride mechanism is much faster than
at C, so keeping it cold favors the ester.
Q3: The yield is low, and I recovered Phenylacetic acid.
A: Hydrolysis occurred. Your Acid Chloride reacted with moisture in the air or solvent before it could react with the alcohol.
-
Fix: Use freshly distilled DCM. Ensure glassware is flame-dried. If generating the acid chloride in situ, ensure all
is removed, as residual produces HCl which can degrade the product.
Q4: Can I use the Fischer method instead?
A: Yes, but you must use a Dean-Stark trap or Molecular Sieves (3A) to remove water.
-
Protocol: Reflux Acid + Alcohol (3 equiv) +
(cat) in Toluene. -
Warning: The reflux temperature of Toluene (
C) increases the risk of thermal elimination. Reaction times will be longer (12-24h).
Module 5: Mechanistic Visualization
Understanding the competition between the desired pathway and the elimination pathway is crucial for control.
Figure 2: Kinetic competition between Esterification (Blue/Green) and Elimination (Red).
References
-
Reactions of Acid Chlorides with Alcohols. Chemistry LibreTexts. (2023). Mechanisms of nucleophilic acyl substitution and base usage.
-
Fischer Esterification. Master Organic Chemistry. (2022). Equilibrium control and water removal strategies.
-
Synthesis of alpha-bromo esters. Google Patents (US2876255A). Historical context on side reactions and temperature control in halo-ester synthesis.
-
Elimination Reactions of Alcohols and Derivatives. Chemistry LibreTexts. (2023). Discussion on E2 elimination risks in substituted systems.
Sources
Technical Support Guide: Temperature Optimization for Bromination of Phenylacetic Esters
Executive Summary & Scope
This guide addresses the thermal optimization of
Target Audience: Process chemists and medicinal chemists optimizing yields >85% and minimizing dibromo-impurities <2%.
Critical Reaction Pathways & Thermal Logic
To troubleshoot effectively, you must identify which mechanistic pathway your protocol utilizes. Temperature plays a distinct role in each.
A. The Radical Pathway (Wohl-Ziegler)
-
Reagents: NBS (N-Bromosuccinimide), Radical Initiator (AIBN or BPO).[1]
-
Mechanism: Free-radical chain reaction.[1]
-
Temperature Driver: The half-life (
) of the initiator. -
Optimal Window: Reflux (typically 75°C – 85°C).
-
Why: You need a steady flux of radicals. If T is too low, the initiator does not decompose, and the reaction stalls. If T is too high, the initiator burns out before conversion is complete.
B. The Ionic Pathway (Lewis/Brønsted Acid)
-
Reagents:
or NBS + Acid Catalyst (TsOH, HBr, or Lewis Acids like ). -
Mechanism: Enol/Enolate attack on electrophilic bromine.
-
Temperature Driver: Enolization rate vs. side reactions.
-
Optimal Window: 0°C – 40°C.
-
Why: Higher temperatures favor thermodynamic equilibration, often leading to the thermodynamically stable but unwanted dibromo-product or hydrolysis of the ester.
Visualizing the Radical Mechanism
Understanding the radical loop is essential for troubleshooting "stalled" reactions.
Figure 1: The Radical Chain Propagation Loop. Note that temperature primarily controls the "Initiator" step, which feeds the entire cycle.
Optimization Protocols
Protocol A: Batch Radical Bromination (Standard)
Best for: Lab scale (<50g), standard equipment.
-
Solvent Selection: Switch from
(b.p. 77°C, toxic) to Trifluorotoluene ( ) (b.p. 102°C) or Acetonitrile (b.p. 82°C). is superior for radical stability. -
Temperature Setpoint:
-
If using AIBN: Maintain internal temperature at 75-80°C .
-
If using Benzoyl Peroxide (BPO): Maintain 85-90°C .
-
-
The "Initiator Trick": Do not add all initiator at once. Add 50% at
, then 25% at 1 hour, and 25% at 2 hours. This maintains the radical flux as the reaction progresses.
Protocol B: Continuous Flow (High-Temp/Short-Time)
Best for: Scale-up, minimizing dibromo-impurities.
In flow chemistry, we exploit Flash Heating . We use temperatures above the solvent boiling point (under pressure) to drive kinetics so fast that the mono-product leaves the reactor before it can react again (over-brominate).
Data Comparison: Batch vs. Flow
| Parameter | Batch (Reflux) | Continuous Flow |
| Temperature | 80°C | 120°C – 140°C |
| Reaction Time | 4 – 6 Hours | 5 – 10 Minutes |
| Pressure | Atmospheric | 5 – 10 bar (Backpressure) |
| Mono:Di Ratio | ~85:15 | >95:5 |
| Yield | 70-80% | 90-95% |
Troubleshooting Center (FAQ)
Q1: My reaction mixture turned black/tarry. What happened?
Diagnosis: Thermal Decomposition.[1][2] Explanation: Phenylacetic esters are sensitive. Prolonged heating at reflux (>4 hours) causes the HBr byproduct to degrade the ester or induce polymerization. Fix:
-
Lower the Temp: If using acetonitrile, reduce oil bath temp by 5-10°C.
-
Scavenge Acid: Add solid
or a stream of inert gas ( ) to remove HBr as it forms. -
Switch Initiator: Use V-40 (1,1'-Azobis(cyclohexanecarbonitrile)) which has a longer half-life, allowing a slightly lower temperature (88°C) but more controlled release.
Q2: I have 15% dibromo-ester impurity. How do I remove it?
Diagnosis: Over-bromination (Thermodynamic Control). Explanation: The mono-bromo product is electron-withdrawing, which should deactivate it. However, at high concentrations or high temperatures, the radical is non-selective. Fix:
-
Stop Early: Quench the reaction at 90% conversion. Separating starting material is easier than separating the dibromo analog.
-
Temperature Ramp: Start at 60°C. Only ramp to 80°C for the final 30 minutes to push conversion.
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of NBS. Never excess.
Q3: The reaction hasn't started (TLC shows only starting material) after 1 hour at reflux.
Diagnosis: Oxygen Inhibition or "Dead" Initiator.
Explanation: Oxygen is a radical scavenger. If the system wasn't purged,
-
Degas: Sparge solvent with Argon for 15 mins before heating.
-
The Iodine Test: Add a single crystal of iodine (
). If the color fades rapidly upon heating, radicals are forming. If it stays purple, your initiator is dead.
Decision Tree for Troubleshooting
Figure 2: Rapid Diagnostic Logic for Benzylic Bromination.
References
-
Wohl-Ziegler Reaction Mechanism & Solvents
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
-
-
Continuous Flow Bromination (High T / Short t)
-
Cantillo, D., & Kappe, C. O. (2014). Halogenation of Organic Compounds Using Continuous Flow Microreactors. Reaction Chemistry & Engineering.
-
-
NBS Thermal Safety & Scale-up
-
Photochemical Alternatives (Low Temp)
-
Podgoršek, A., et al. (2009). "Green" Bromination of Benzylic Compounds. Tetrahedron Letters.
-
Sources
Validation & Comparative
Analytical Blueprint: Interpreting the IR Spectrum of 3-Methylbutyl bromo(phenyl)acetate
Executive Summary & Strategic Context
3-Methylbutyl bromo(phenyl)acetate (also known as Isoamyl
For researchers and process chemists, the critical analytical challenge is not just "identifying" the molecule, but discriminating it from its two most common impurities:
-
The Unbrominated Precursor: 3-Methylbutyl phenylacetate (incomplete bromination).
-
The Hydrolyzed Acid:
-Bromophenylacetic acid (degradation product).
While NMR is the gold standard for structural elucidation, it is a bottleneck in high-throughput reaction monitoring. FTIR (Fourier Transform Infrared Spectroscopy) offers a superior "performance-to-time" ratio. This guide details how to utilize the specific inductive shifts caused by the
Theoretical Framework: The -Halo Effect
To interpret this spectrum accurately, one must move beyond simple peak matching and understand the causality of vibrational shifts.
The defining feature of this spectrum is the Carbonyl (
-
Standard Ester: A typical alkyl phenylacetate shows a
stretch at 1735–1740 cm⁻¹ . -
The Target Molecule: The presence of a Bromine atom at the
-position exerts a strong inductive effect (-I) . This withdraws electron density from the -carbon, which in turn destabilizes the resonance structure of the carbonyl group. -
Result: The
bond character increases (becomes stiffer), shifting the absorption frequency to a higher wavenumber (~1755–1765 cm⁻¹ ).
Expert Insight: If your carbonyl peak remains at 1735 cm⁻¹, your bromination reaction failed, regardless of what other peaks are present.
Detailed Spectral Analysis
The following breakdown isolates the diagnostic regions for 3-Methylbutyl bromo(phenyl)acetate.
Region I: High Frequency (4000–2800 cm⁻¹)
-
Absence of O-H: The most critical observation is what is missing. A clean product must lack the broad "tongue" of O-H stretching (3500–2500 cm⁻¹). Presence indicates unreacted isoamyl alcohol or hydrolyzed acid.
-
C-H Stretches (Aromatic vs. Aliphatic):
-
> 3000 cm⁻¹: Weak signals from the Phenyl ring
. -
< 3000 cm⁻¹: Strong signals from the isopentyl chain
. Look for the specific pattern of the isopentyl tail (2960, 2930, 2870 cm⁻¹).
-
Region II: The Functional Core (1800–1600 cm⁻¹)
-
-Bromo Ester Carbonyl: The sharp, intense "sword" peak.
-
Target Frequency: 1755 ± 5 cm⁻¹ .
-
Differentiation: This is ~20 cm⁻¹ higher than the non-brominated precursor.
-
-
Aromatic Overtones: Weak "monosubstituted benzene fingers" may be visible between 2000–1660 cm⁻¹, though often obscured by the carbonyl intensity.
Region III: The Fingerprint & Backbone (1500–600 cm⁻¹)
-
Gem-Dimethyl Doublet (Isopentyl Marker): The isopropyl split at the end of the chain creates a diagnostic doublet for
bending at 1385 cm⁻¹ and 1365 cm⁻¹ . This confirms the "3-methylbutyl" moiety is intact. -
C-O Stretches: Two distinct bands (asymmetric and symmetric) in the 1300–1050 cm⁻¹ range.
-
C-Br Stretch: Difficult to isolate definitively in complex molecules, but typically appears as a moderate band in the 690–515 cm⁻¹ region.
-
Monosubstituted Phenyl: Strong out-of-plane (OOP) bending at ~730 cm⁻¹ and ~690 cm⁻¹ .
Comparative Performance Data
The table below contrasts the target molecule with its primary alternatives (impurities), demonstrating why IR is a viable QC method.
| Feature | Target Product (Bromo Ester) | Alternative A (Unbrominated Precursor) | Alternative B (Starting Alcohol) | Diagnostic Value |
| C=O[1] Frequency | ~1755–1760 cm⁻¹ | ~1735–1740 cm⁻¹ | None | High (Primary Indicator) |
| O-H Stretch | Absent | Absent | Broad (3300 cm⁻¹) | High (Purity Check) |
| Gem-Dimethyl | Doublet (1380/1365) | Doublet (1380/1365) | Doublet (1380/1365) | Low (Common to all) |
| C-Br Stretch | Present (~600-500) | Absent | Absent | Medium (Often obscured) |
Experimental Protocols
Protocol A: Rapid QC via ATR-FTIR
Objective: Confirm reaction completion (Bromination of the ester).
-
Background: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 16-scan background spectrum.
-
Sample Loading: Place 1 drop of the neat liquid product onto the crystal.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
-
Processing: Apply baseline correction.
-
Validation:
-
Zoom into 1800–1700 cm⁻¹.[2]
-
Use the "Peak Pick" tool.
-
Pass Criteria: Main peak > 1750 cm⁻¹.
-
Fail Criteria: Main peak < 1745 cm⁻¹ (indicating starting material) or shoulder at 1710 cm⁻¹ (indicating acid hydrolysis).
-
Protocol B: Distinguishing from Hydrolysis (Acid Impurity)
Objective: Detect
-
Observation: Check the 3600–2400 cm⁻¹ region.
-
Indicator: Look for the "Carboxylic Acid Beard"—a broad, ragged absorption spanning 3000–2500 cm⁻¹ that underlies the C-H stretches.[3][4]
-
Confirmation: Check for a carbonyl shift downward to ~1710–1720 cm⁻¹ (dimeric acid C=O).
Visualization of Analytical Logic
Diagram 1: Analytical Decision Tree
This logic flow guides the researcher through the spectral interpretation to validate the product.
Caption: Logic flow for discriminating the brominated product from precursors using FTIR spectral features.
Diagram 2: Synthetic Workflow & QC Point
Where this analysis fits into the synthesis pipeline.
Caption: Integration of FTIR QC into the esterification workflow.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for -halo inductive shifts on carbonyl frequencies).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Phenylacetic Acid Esters. National Institute of Standards and Technology. Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Assessment of 3-Methylbutyl bromo(phenyl)acetate
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a cornerstone of robust and reproducible research. 3-Methylbutyl bromo(phenyl)acetate, a key building block in various organic syntheses, is no exception. Its purity can significantly impact the yield and quality of downstream products. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for the purity determination of 3-Methylbutyl bromo(phenyl)acetate. We will explore the rationale behind methodological choices, compare alternative chromatographic strategies, and provide detailed experimental protocols.
Understanding the Analyte and Potential Impurities
3-Methylbutyl bromo(phenyl)acetate is an ester synthesized, most commonly, via the Fisher esterification of bromo(phenyl)acetic acid and 3-methyl-1-butanol (isoamyl alcohol) under acidic conditions.[1] This synthetic route provides a logical starting point for identifying potential process-related impurities.
Potential Impurities:
-
Starting Materials:
-
Bromo(phenyl)acetic acid
-
3-Methyl-1-butanol (Isoamyl alcohol)
-
-
By-products:
A critical consideration is the potential instability of the α-bromo functional group, which can be susceptible to hydrolysis.[2] This necessitates careful handling of the sample and thoughtful selection of the sample diluent and mobile phase to prevent the generation of degradation products during analysis.
The Workhorse of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
Given the relatively non-polar nature of 3-Methylbutyl bromo(phenyl)acetate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and widely used approach for its purity analysis.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).
dot
Caption: A typical workflow for HPLC method development.
Primary Recommended Method: Reversed-Phase HPLC with a C18 Column
This method is proposed as a robust starting point for the purity analysis of 3-Methylbutyl bromo(phenyl)acetate, based on extensive experience with similar aromatic esters.
Experimental Protocol:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Rationale for Method Selection:
-
C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the non-polar 3-Methylbutyl bromo(phenyl)acetate and its likely impurities.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC, offering good peak shape and resolution for a wide range of compounds. The gradient elution allows for the separation of compounds with different polarities, from the more polar starting materials to the non-polar product.
-
UV Detection at 254 nm: The phenyl group in the analyte and key impurities provides strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.[5]
-
Acetonitrile as Sample Diluent: To mitigate the risk of hydrolysis of the bromo group, using an aprotic solvent like acetonitrile for sample preparation is recommended.[2]
Alternative HPLC Strategies: A Comparative Analysis
While the C18-based RP-HPLC method is a reliable primary choice, alternative stationary phases can offer different selectivities and may be advantageous for resolving specific impurities.
dot
Caption: Comparison of alternative HPLC strategies.
Alternative 1: Phenyl-Hexyl Column
A Phenyl-Hexyl stationary phase can provide alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[6] This can be particularly useful for separating aromatic positional isomers or related aromatic impurities that are not well-resolved on a C18 column.
Comparison with C18:
| Feature | C18 Column | Phenyl-Hexyl Column |
| Primary Interaction | Hydrophobic | Hydrophobic and π-π interactions |
| Best Suited For | General purpose, good for a wide range of non-polar compounds | Aromatic compounds, positional isomers |
| Potential Advantage | Robust and widely applicable | Enhanced resolution of aromatic impurities |
| Potential Disadvantage | May not resolve all aromatic isomers | Retention can be more sensitive to mobile phase composition |
Alternative 2: Normal-Phase HPLC (NP-HPLC)
In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol). While less common for purity analysis of this type of compound, it can be advantageous if critical impurities are very non-polar and poorly retained in RP-HPLC.
Comparison with RP-HPLC:
| Feature | RP-HPLC (C18) | NP-HPLC (Silica) |
| Stationary Phase | Non-polar (C18) | Polar (Silica) |
| Mobile Phase | Polar (Acetonitrile/Water) | Non-polar (Hexane/Isopropanol) |
| Elution Order | More polar compounds elute first | More non-polar compounds elute first |
| Application | Broad applicability for a wide range of compounds | Separation of isomers, highly non-polar compounds |
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.[7][8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies are essential for establishing the stability-indicating nature of an HPLC method.[7][9] By subjecting the 3-Methylbutyl bromo(phenyl)acetate to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products can be generated and then analyzed to ensure the HPLC method can separate them from the main peak.
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, several hours | Bromo(phenyl)acetic acid, 3-Methyl-1-butanol |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, several hours | Bromo(phenyl)acetic acid, 3-Methyl-1-butanol |
| Oxidation | 3% H₂O₂, room temperature, up to 24 hours | Oxidized derivatives of the phenyl ring |
| Thermal Degradation | Dry heat, >80 °C | Various decomposition products |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Photolytic degradation products |
Conclusion
The development of a robust and reliable HPLC method for the purity assessment of 3-Methylbutyl bromo(phenyl)acetate is a critical step in ensuring the quality and consistency of this important synthetic intermediate. A reversed-phase HPLC method utilizing a C18 column with a water/acetonitrile gradient provides a strong and versatile starting point. Comparison with alternative stationary phases, such as Phenyl-Hexyl, can offer enhanced selectivity for specific impurity profiles. Rigorous method validation in accordance with ICH guidelines, supported by comprehensive forced degradation studies, is paramount to establishing a trustworthy and scientifically sound analytical procedure. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently develop and implement such a method in their laboratories.
References
-
Adams, T.B., et al. (2005). The FEMA GRAS assessment of phenethyl alcohol, aldehydes, acids, and related acetals and esters used as flavor ingredients. Food and Chemical Toxicology, 43, 1179. [Link]
-
Harrizul Rivai, et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164. [Link]
- Huichuang Chemical Technology Puyang Co ltd. (2020). Synthetic method of 3' -methyl propiophenone. CN111393272A.
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Manchi, A. K. S., Shetty, A. S. K., & Satyanarayan, N. D. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. Impressions@MAHE, 1(1). [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. [Link]
-
PubMed. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
-
ResearchGate. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
-
European Patent Office. (n.d.). Synthesis of phenylacetic acid esters. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. biomedres.us [biomedres.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
